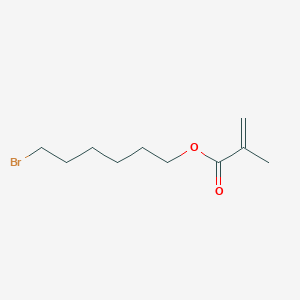

6-Bromohexyl 2-methylprop-2-enoate

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 6-Bromohexyl 2-methylprop-2-enoate is C10H17BrO2. The InChI Key is AJJFVKOXBAVLPU-UHFFFAOYSA-N. The Canonical SMILES is CC(=C)C(=O)OCCCCCCBr.Chemical Reactions Analysis

6-Bromohexyl 2-methylprop-2-enoate has been characterized photophysically within cross-linked silicon-containing organic copolymers. Studies involving the dipyrromethene–BF2 dye PM597 incorporated into copolymers of 3-trimethoxysilylpropyl 2-methylprop-2-enoate reveal insights into the structural and photophysical properties of these materials.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromohexyl 2-methylprop-2-enoate include its molecular weight of 249.14 . It is recommended to store this compound in a tightly closed container, in a cool and dry place .Applications De Recherche Scientifique

Metal-Mediated Synthesis of Lactones

Research shows that methyl 2-bromomethylprop-2-enoate can undergo metal-mediated reactions to form α-methylene-γ-lactones in high yields when reacting with aldehydes through Sn and Zn complexes in aqueous conditions. This method has proven to be an efficient way to synthesize lactones, which are significant in various chemical syntheses and pharmaceutical applications (Drewes et al., 1995).

Formation of β-Lactams

Treatment of related compounds with concentrated HBr solution leads to the formation of intermediates, which can be transformed into N-substituted β-lactams through regioselective transformations. This process demonstrates the compound's utility in synthesizing complex organic molecules, including β-lactams, which are core structures in many antibiotics (Buchholz & Hoffmann, 1991).

Photophysical Characterization in Polymers

The compound has been characterized photophysically within cross-linked silicon-containing organic copolymers. Studies involving the dipyrromethene–BF2 dye PM597 incorporated into copolymers of 3-trimethoxysilylpropyl 2-methylprop-2-enoate reveal insights into the structural and photophysical properties of these materials. Such copolymers have been identified as potential candidates for active laser media due to their high photo-stability and desirable laser properties (Tyagi et al., 2007).

Biocatalytic Synthesis of Chiral Intermediates

Enoate reductases have been applied to develop a biocatalyzed approach for synthesizing chiral intermediates like methyl (S)-2-bromobutanoate, demonstrating the compound's relevance in chiral synthesis and pharmaceutical applications. This approach highlights the compound's role in introducing stereogenic units into molecular skeletons of certain chiral drugs (Brenna et al., 2012).

Mécanisme D'action

Enoate reductases have been applied to develop a biocatalyzed approach for synthesizing chiral intermediates like methyl (S)-2-bromobutanoate, demonstrating the compound’s relevance in chiral synthesis and pharmaceutical applications. This approach highlights the compound’s role in introducing stereogenic units into molecular skeletons of certain chiral drugs.

Orientations Futures

Given its multifaceted mechanisms and preclinical efficacy, 6-Bromohexyl 2-methylprop-2-enoate warrants further investigation in clinical settings to validate its therapeutic utility against cancer . The evidence presented underscores the need for rigorous pharmacokinetic and toxicological studies to establish safe dosing parameters for future clinical trials .

Propriétés

IUPAC Name |

6-bromohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-9(2)10(12)13-8-6-4-3-5-7-11/h1,3-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJFVKOXBAVLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448915 | |

| Record name | Bromohexyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromohexyl 2-methylprop-2-enoate | |

CAS RN |

128055-28-7 | |

| Record name | Bromohexyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)

![4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B3046659.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3046660.png)